2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide
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Overview
Description
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloronicotinic acid and 2-pyrrolidin-1-yl-phenylamine.
Coupling Reaction: The key step involves the coupling of 2-chloronicotinic acid with 2-pyrrolidin-1-yl-phenylamine under specific reaction conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-benzamide: Similar structure with a benzamide group instead of nicotinamide.
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-pyridine: Similar structure with a pyridine ring.
Uniqueness
2-Chloro-N-(2-pyrrolidin-1-yl-phenyl)-nicotinamide is unique due to its specific combination of functional groups, which might confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C16H16ClN3O |
---|---|
Molecular Weight |
301.77 g/mol |
IUPAC Name |
2-chloro-N-(2-pyrrolidin-1-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H16ClN3O/c17-15-12(6-5-9-18-15)16(21)19-13-7-1-2-8-14(13)20-10-3-4-11-20/h1-2,5-9H,3-4,10-11H2,(H,19,21) |
InChI Key |
BTFWPUWBFUUBOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC(=O)C3=C(N=CC=C3)Cl |
Origin of Product |
United States |
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